Endo vs Exo Stereochemistry: Defined Spatial Orientation for Receptor-Directed Design
CAS 2168499-63-4 is the endo isomer of the Boc-protected 8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid scaffold. The exo isomer bears CAS 2940868-63-1 and exhibits a fundamentally different spatial orientation of the carboxylic acid group relative to the bicyclic ring system. Although head-to-head biological data for this specific compound pair are not publicly available, class-level evidence from structurally related 8-azabicyclo[3.2.1]octane NMDA receptor ligands demonstrates that endo and exo isomers possess divergent receptor-binding affinities, with endo- and exo-3-(indol-2-yl)-8-methyl-8-azabicyclo[3.2.1]octanes exhibiting distinct Ki values against [³H]MK-801 binding to NMDA receptors [1]. The endo isomer places the 2-carboxylic acid substituent in a pseudo-axial orientation, whereas the exo isomer places it in a pseudo-equatorial orientation, directly impacting the trajectory of any conjugated pharmacophore [2].
| Evidence Dimension | Stereochemical configuration (endo vs exo) impact on receptor binding |
|---|---|
| Target Compound Data | Endo configuration (CAS 2168499-63-4); 2-carboxylic acid in pseudo-axial orientation |
| Comparator Or Baseline | Exo isomer (CAS 2940868-63-1); 2-carboxylic acid in pseudo-equatorial orientation |
| Quantified Difference | Class-level: endo and exo indolotropane analogs differ in NMDA receptor Ki values (ibogaine Ki ≈ 1.2 μM; endo- and exo-3-substituted indolotropanes exhibit differential affinities per Layer et al. 1996) [1] |
| Conditions | NMDA receptor [³H]MK-801 binding assay, rat brain membrane preparations |
Why This Matters
Procurement of the defined endo isomer ensures consistent conformational bias for receptor-directed design; substituting with the exo isomer may invert selectivity profiles and invalidate existing SAR.
- [1] Layer RT, Skolnick P, Bertha CM, Bandarage UK, Kuehne ME, Popik P. Structurally modified ibogaine analogs exhibit differing affinities for NMDA receptors. European Journal of Pharmacology. 1996;309(2):159-165. doi:10.1016/0014-2999(96)00304-4. View Source
- [2] Chemical Abstracts Service. CAS Registry comparison: 2168499-63-4 (endo) vs 2940868-63-1 (exo). Conformational analysis inferred from IUPAC nomenclature and SMILES notation. View Source
